1-(4-Nitrophenyl)piperidin-2-one

Overview

Description

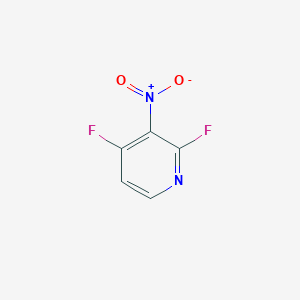

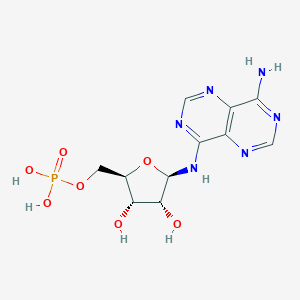

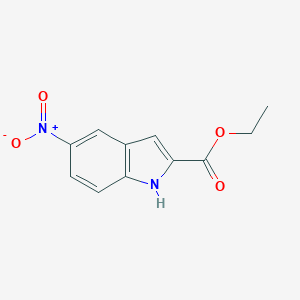

1-(4-Nitrophenyl)piperidin-2-one, also known as 4-Nitrophenylpiperidin-2-one, is a synthetic compound with a wide range of applications in the scientific research field. The compound is a nitrophenyl piperidine derivative and has a molecular formula of C9H12N2O2. This compound is widely used in the synthesis of various organic compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Reaction Mechanisms and Kinetics :

- It's used as a substrate in studying the reaction mechanisms and kinetics of various aminolysis reactions in different solvents and conditions. The studies focus on understanding how different factors, such as solvent type, affect the reaction rates and mechanisms (Millán et al., 2013) (Jarczewski et al., 1986).

Spectroscopic and Structural Analysis :

- Research includes spectroscopic studies like FT-IR and computational methods to understand the molecular structure and vibrational behaviors of related compounds. Such studies are crucial for material characterization and understanding molecular interactions (Panicker et al., 2015).

X-ray Diffraction Studies :

- X-ray powder diffraction data have been reported for 1-(4-Nitrophenyl)-2-piperidinone, providing crucial information about its crystal structure, which is vital for understanding its physical and chemical properties (Wang et al., 2015).

Photodynamic Therapy and Anticancer Research :

- Compounds derived from 1-(4-Nitrophenyl)piperidin-2-one have been studied for their potential application in photodynamic therapy and as anticancer agents. These studies are particularly focused on understanding their interaction with biological systems and assessing their efficacy in killing cancer cells (Yamada et al., 2019) (Lin et al., 2008).

Molecular Docking and Computational Studies :

- The compound's molecular structure has been subjected to docking studies to predict interactions with biological targets. This information is crucial for drug design and understanding pharmacological activity (Panicker et al., 2015).

Electrochemical Studies :

- Electrochemical behaviors of nitrophenyl substituted compounds, including those related to this compound, have been studied to understand their redox properties, which are significant for applications in sensors and batteries (Squella et al., 1997).

Mechanism of Action

Target of Action

The primary target of 1-(4-Nitrophenyl)piperidin-2-one is blood coagulation factor Xa . Factor Xa plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. By inhibiting factor Xa, this compound can prevent the formation of blood clots .

Mode of Action

This compound interacts with its target, factor Xa, by binding to it and inhibiting its activity . This prevents factor Xa from catalyzing the conversion of prothrombin to thrombin, a key step in the coagulation cascade . As a result, the formation of blood clots is prevented .

Biochemical Pathways

The inhibition of factor Xa affects the coagulation cascade, a biochemical pathway responsible for blood clot formation . By preventing the conversion of prothrombin to thrombin, this compound disrupts this pathway and prevents the formation of fibrin, the main component of blood clots .

Pharmacokinetics

This suggests that the compound is well-absorbed, distributed throughout the body, metabolized, and excreted in a predictable manner .

Result of Action

The molecular and cellular effects of this compound’s action include the prevention of blood clot formation . By inhibiting factor Xa, the compound prevents the formation of thrombin and, consequently, fibrin . This results in a decreased risk of thromboembolic disorders, such as stroke and deep vein thrombosis .

Future Directions

properties

IUPAC Name |

1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCQXIGQMFWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624795 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38560-30-4 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridazinamine, 6-[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B57328.png)

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)